N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound belongs to the class of triazatricyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
The synthesis often requires strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions. Precise control over reaction conditions—including temperature and pressure—is critical for optimizing yield and purity in both laboratory and industrial settings.
The molecular structure of N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 377.4 g/mol |
IUPAC Name | As provided above |
InChI Key | HZIIEPWVJGUUGM-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo several types of chemical reactions:
Common reagents for these reactions include strong oxidizing agents and bases under controlled conditions to ensure desired transformations while maintaining structural integrity.
The mechanism of action for N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific biological targets such as enzymes or receptors:
These interactions can lead to alterations in cellular pathways and physiological responses that are critical for its potential therapeutic effects .
The physical properties of N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
Property | Value |
---|---|
Appearance | Typically crystalline |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The chemical properties encompass reactivity patterns due to the presence of functional groups:
N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in various scientific fields:
Research into this compound continues to reveal its potential significance in drug development and other scientific applications.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: